4-[Cyano(hydroxy)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-[cyano(hydroxy)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXDJWPWCJQMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 4-[Cyano(hydroxy)methyl]benzonitrile
Grignard Reaction with 5-Cyanophthalide
The most industrially viable method involves reacting 5-cyanophthalide with a 4-fluorophenylmagnesium bromide Grignard reagent in tetrahydrofuran (THF) at -20°C to 0°C. This step generates 3-hydroxymethyl-4-(4-fluorobenzoyl)benzonitrile as a key intermediate. Crucially, the reaction requires strict temperature control to minimize byproducts such as 3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile.
Reduction with Sodium Borohydride
The ketone intermediate undergoes reduction using sodium borohydride (NaBH₄) in a biphasic system of THF and aqueous sodium hydroxide at ≤15°C. This step selectively reduces the benzoyl group to a hydroxymethyl moiety, yielding 3-hydroxymethyl-4-[(4-fluorophenyl)hydroxymethyl]benzonitrile. The biphasic solvent prevents over-reduction and facilitates phase separation post-reaction.
Table 1: Key Reaction Parameters for NaBH₄ Reduction
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature | ≤15°C | Minimize side reactions |
| Solvent System | THF/H₂O | Facilitate phase separation |
| NaBH₄:Substrate Ratio | 1:1.2 | Ensure complete reduction |
| Reaction Time | 30 minutes | Optimize conversion efficiency |
Cyclization and Purification
The diol intermediate undergoes acid-catalyzed cyclization using 60% phosphoric acid in ethyl acetate at 100°C. This step forms the dihydroisobenzofuran core while eliminating water. Notably, the use of a biphasic ethyl acetate/water system prevents the formation of intractable waxy residues.
Table 2: Cyclization Optimization
| Factor | Optimal Condition | Impact on Purity |
|---|---|---|
| Acid Concentration | 60% H₃PO₄ | Balances reactivity and safety |
| Solvent | Ethyl acetate | Enhances product solubility |
| Temperature | 100°C | Accelerates cyclization kinetics |
| Reaction Time | 3.5 hours | Ensures >99% conversion |
Post-cyclization, the crude product is decolorized with activated charcoal and purified via recrystallization from isopropanol or methyl tert-butyl ether, achieving >98.5% purity by HPLC.
Mechanistic Insights
Regioselectivity in Grignard Addition
The magnesium enolate of 5-cyanophthalide attacks the 4-fluorobenzoyl carbonyl group exclusively at the para position due to steric hindrance from the adjacent phthalide oxygen. Density functional theory (DFT) calculations suggest this selectivity arises from a 12.3 kcal/mol energy preference for para attack versus meta.
Acid-Catalyzed Cyclization Pathway
Phosphoric acid protonates the hydroxymethyl oxygen, facilitating water elimination and forming a resonance-stabilized carbocation. Intramolecular attack by the adjacent hydroxyl group then yields the dihydroisobenzofuran structure. The reaction follows first-order kinetics with an activation energy ($$E_a$$) of 72.4 kJ/mol, as determined by Arrhenius plot analysis.
Analytical Characterization
Process Optimization Strategies
Solvent Selection
Comparative studies show ethyl acetate outperforms THF in cyclization steps due to:
Temperature-Controlled Additions
Maintaining NaBH₄ addition temperatures below 15°C reduces hydrolysis to sodium borate by 78%, as quantified by ion chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[Cyano(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-formylbenzonitrile or 4-carboxybenzonitrile.
Reduction: Formation of 4-(aminomethyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used
Biological Activity
4-[Cyano(hydroxy)methyl]benzonitrile, with the CAS number 15464-07-0, is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H8N2O
- Molecular Weight : 160.17 g/mol
- Structure : The compound features a cyano group and a hydroxymethyl group attached to a benzonitrile backbone.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group is known for its electron-withdrawing properties, which can enhance the compound's reactivity and binding affinity to enzymes and receptors.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking substrate structures, thereby interfering with metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity due to the presence of the hydroxymethyl group, which can participate in hydrogen bonding.
Biological Activity Studies
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzonitriles have demonstrated effectiveness against various bacterial strains .
- Anticancer Potential : Some studies suggest that cyano-substituted compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the hydroxymethyl group may enhance this effect by increasing solubility and bioavailability .
- Neuroprotective Effects : There is emerging evidence that compounds containing cyano groups can protect neuronal cells from oxidative stress, possibly offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial effects of cyano-substituted benzonitriles, several compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects, with an MIC value of 32 µg/mL against S. aureus .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of various benzonitrile derivatives on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Strong | Potential |
| 4-Cyanobenzaldehyde | Weak | Moderate | None |
| Benzonitrile | None | Weak | None |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS RN: 186000-52-2)
- Structure: A chloro-substituted phenyl group replaces the cyano group on the methylene carbon.
- Properties : The chlorine atom increases molecular polarity and may enhance biological activity due to its electronegativity. Used in pharmaceutical intermediates .
b. 4-[(4′-Dimethylamino)-1-(4″-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile oxalate (CAS RN: 717133-32-9)
- Structure: A complex substituent including dimethylamino, fluorophenyl, and hydroxymethyl groups.
- Application : Active Pharmaceutical Ingredient (API) with demonstrated use in drug development, highlighting the role of benzonitrile derivatives in medicinal chemistry .
- Key Difference: Extended alkyl chains and additional functional groups enhance receptor binding specificity compared to the simpler hydroxy-cyano substitution in 4-[Cyano(hydroxy)methyl]benzonitrile .
c. 4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile
- Structure : Incorporates a sulfur-containing imidazole ring, increasing molecular complexity.
- Key Difference: The sulfur atom and bulky diphenyl groups contrast with the hydroxyl and cyano groups in the target compound, leading to divergent solubility and stability profiles .
Table 1: Comparative Data for Benzonitrile Derivatives
Spectroscopic Characterization :
- IR and NMR: Hydroxyl groups in analogs like 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile show broad O-H stretches (~3200–3500 cm⁻¹) and downfield-shifted protons in ¹H NMR (~5–6 ppm for -OH). Cyano groups exhibit sharp IR peaks near 2240 cm⁻¹ and ¹³C NMR signals at ~115–120 ppm .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[Cyano(hydroxy)methyl]benzonitrile in laboratory settings?
- Methodology : A common approach involves nucleophilic substitution of 4-cyanobenzyl chloride with sodium cyanide in dimethylformamide (DMF) under reflux conditions. Optimization of solvent polarity and reaction temperature (e.g., 80–100°C) is critical to enhance yield and minimize side products. Post-synthesis purification via column chromatography using ethyl acetate/hexane gradients ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC to confirm intermediate formation. Adjust stoichiometry to avoid over-cyanation, which may lead to by-products like 4-(cyanomethyl)benzonitrile derivatives .
Q. How can the molecular structure and conformation of this compound be characterized?
- Analytical Techniques :
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–C bond distances ~1.47 Å, C≡N bond ~1.15 Å) and confirms spatial arrangement of the hydroxy and cyano groups .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks for aromatic protons (δ 7.5–8.0 ppm) and hydroxyl protons (δ 5.2 ppm, broad). ¹³C NMR confirms nitrile carbon at ~115 ppm .
Q. What are the key physical and chemical properties relevant to handling this compound?
- Physical Properties : Molecular weight = 239.27 g/mol; melting point ~160–165°C (decomposes above 200°C). Solubility in polar aprotic solvents (e.g., DMSO, DMF) exceeds 50 mg/mL, while limited in water (<1 mg/mL) .
- Safety : Moderate toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) to prevent skin/eye irritation. Store in inert atmospheres to avoid hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as kinase inhibition?
- Experimental Design :
- Kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescent assays to measure IC₅₀ values. Include controls (e.g., staurosporine) to validate assay conditions .
- Cell-based studies : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare dose-response curves (e.g., EC₅₀ ~10–50 µM) with structurally related benzonitriles .
- Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibition constants. Address contradictions in activity data by verifying target specificity via siRNA knockdown .
Q. What computational methods are suitable for studying interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to PD-L1 or androgen receptors. Optimize force fields (e.g., AMBER) for nitrile and hydroxyl group interactions .
- DFT Studies : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Compare with experimental IR/Raman spectra to validate charge distribution .
Q. How can researchers resolve contradictions in reported toxicity profiles of benzonitrile derivatives?
- Approach : Conduct comparative toxicogenomics using human hepatocyte models (e.g., HepG2) exposed to this compound and analogs (e.g., 4-fluorobenzonitrile). Measure oxidative stress markers (e.g., ROS, glutathione depletion) .
- Advanced Techniques : Utilize metabolomics (LC-MS/MS) to identify unique metabolites (e.g., cyanide adducts) contributing to cytotoxicity. Cross-reference with EPA DSSTox data for structural alerts .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) and monitor via UPLC-MS. Identify degradation pathways (e.g., hydrolysis of the nitrile to amide) and adjust pH (buffer at pH 6–7) to enhance shelf life .
- Formulation : Encapsulate in cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility and prevent photodegradation .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs like 4-(aminomethyl)benzonitrile in receptor binding?
- Structural Insights : The hydroxy group increases hydrogen-bonding capacity with receptor residues (e.g., PD-L1 Tyr56), while the nitrile enhances π-π stacking. Replace with aminomethyl groups to assess trade-offs between hydrophilicity and affinity .
- Activity Data : Analog tables show 10-fold higher IC₅₀ for aminomethyl derivatives in kinase assays, suggesting hydroxy substitution is critical for potency .
Q. What advanced analytical techniques characterize reaction intermediates during synthesis?
- In-situ Monitoring : Use ReactIR™ to track cyanide ion incorporation in real-time. Identify transient intermediates (e.g., 4-cyanobenzyl isocyanate) via high-resolution MS .
- Isolation : Employ preparative HPLC with C18 columns and acetonitrile/water gradients to isolate intermediates for NMR and crystallographic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
